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Compound of Interest

Compound Name: 1,9-Dimethyluric acid

CAS No.: 55441-62-8

Cat. No.: B055739

Get Quote

Executive Summary
1,9-Dimethyluric acid (CAS: 55441-62-8) is a methylated derivative of uric acid, functioning

primarily as a bioactive metabolite in the catabolism of methylxanthines (caffeine, theophylline).

While historically categorized as a terminal waste product, contemporary metabolomics has

elevated its status to a functional biomarker for hepatic cytochrome P450 activity and a

physiologic antioxidant.

Unlike its precursor methylxanthines (which act as potent adenosine receptor antagonists), 1,9-

DMU exhibits a distinct pharmacological profile characterized by radical scavenging capabilities

and renal clearance dynamics that mirror clinical outcomes in neurodegenerative and renal

pathologies.

Chemical Biology & Physicochemical Properties[1]
[2][3][4]
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1,9-DMU belongs to the class of imidazopyrimidines (purines). Its structure features a purine

ring system oxidized at the 2, 6, and 8 positions (trione), with methyl groups at the N-1 and N-9

positions.

IUPAC Name: 1,9-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione[1]

Molecular Formula:

Molecular Weight: 196.16 g/mol

Key Feature: The N-9 methylation distinguishes it from the more common 1,7-dimethyluric

acid (a major paraxanthine metabolite). This structural nuance alters its solubility and

enzymatic affinity.

Physicochemical Behavior
Solubility: Low aqueous solubility (typical of uric acid derivatives), necessitating active

transport for renal excretion.

Acidity: Weak acid; exists as a mono-anion at physiological pH (7.4), facilitating interaction

with organic anion transporters (OATs) in the kidney.

Redox Potential: Acts as an electron donor. The electron-rich purine ring allows it to quench

reactive oxygen species (ROS), specifically hydroxyl radicals (

) and peroxynitrite (

).

Physiological Pathways & Mechanisms
Metabolic Formation (The "Source")
1,9-DMU is generated through the oxidative demethylation of methylxanthines. While 1,7-DMU

is the primary downstream product of paraxanthine, 1,9-DMU arises through alternative minor

pathways or direct oxidation of 1,9-dimethyl-substituted precursors.

Key Enzymes:
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Cytochrome P450 1A2 (CYP1A2): The primary hepatic enzyme responsible for the initial

demethylation steps of caffeine.

Xanthine Oxidase (XO): Catalyzes the oxidation of the imidazole ring (C-8 position) to

convert methylxanthines into their corresponding methyluric acids.

Antioxidant Mechanism (The "Function")
In physiological environments, 1,9-DMU functions as a non-enzymatic antioxidant.

Radical Scavenging: It donates an electron to unstable free radicals (ROS).

Stabilization: The resulting urate radical is resonance-stabilized and excreted, preventing the

propagation of lipid peroxidation chains.

Neuroprotection Hypothesis: Elevated levels of methyluric acids have been correlated with

higher glutathione (GSH) synthesis in neuronal tissue, suggesting a synergistic protective

role against oxidative stress in conditions like Parkinson's Disease (PD).

Visualization: Metabolic & Signaling Pathway
The following diagram illustrates the formation of 1,9-DMU and its downstream physiological

interactions.
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Caption: Metabolic generation of 1,9-DMU via hepatic enzymes and its subsequent antioxidant

and renal clearance pathways.

Diagnostic & Research Utility
Biomarker in Metabolomics
1,9-DMU is utilized as a high-specificity feature in metabolomic profiling for:

Parkinson’s Disease (PD): Serum metabolomics indicate that reduced levels of caffeine

metabolites, including dimethyluric acids, correlate with PD progression. 1,9-DMU serves as

a marker for the "caffeine metabolic signature" often disrupted in PD patients.

Kidney Function (Graft Monitoring): In kidney transplantation, 1,9-DMU levels in

urine/plasma can differentiate between stable graft function and early dysfunction, reflecting

the kidney's capacity to handle organic anions.

Comparative Data: Methyluric Acids
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The following table contrasts 1,9-DMU with its isomers to assist in peak identification and

functional differentiation.

Metabolite Primary Precursor Physiological Role Detection (m/z)*

1,9-Dimethyluric Acid Theobromine/Caffeine
Antioxidant, Minor

Metabolite
197.067 (M+H)+

1,7-Dimethyluric Acid Paraxanthine

Major Caffeine

Metabolite, CYP1A2

Probe

197.067 (M+H)+

1,3-Dimethyluric Acid Theophylline
Theophylline

Metabolite
197.067 (M+H)+

1-Methyluric Acid 1-Methylxanthine
Downstream

Catabolite
183.051 (M+H)+

*Note: Isomers have identical mass; chromatographic separation (retention time) is critical for

specific identification.

Experimental Protocols
Protocol: LC-MS/MS Quantification of 1,9-DMU
Purpose: To quantify 1,9-DMU in plasma or urine without interference from isomers.

Reagents:

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm).

Workflow:

Sample Prep:

Mix 50 µL plasma with 150 µL cold acetonitrile (protein precipitation).
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Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

Collect supernatant.[2]

Chromatography:

Flow Rate: 0.4 mL/min.

Gradient: 0-1 min (5% B), 1-6 min (5% -> 30% B), 6-8 min (Wash 95% B).

Critical Step: 1,9-DMU typically elutes after 1,3-DMU but before 1,7-DMU depending on

column chemistry. Use a pure standard to confirm retention time (RT).

Mass Spectrometry (MRM Mode):

Precursor Ion: 197.1 m/z (

)

Product Ions: 140.1 m/z (Quantifier), 97.1 m/z (Qualifier).

Protocol: In Vitro Antioxidant Assay (DPPH)
Purpose: To validate the radical scavenging capacity of 1,9-DMU.

Preparation: Dissolve 1,9-DMU in DMSO (stock 10 mM). Prepare serial dilutions (10 - 500

µM).

Reaction:

Add 20 µL of 1,9-DMU solution to 180 µL of DPPH solution (0.1 mM in methanol) in a 96-

well plate.

Incubate in dark at Room Temperature for 30 mins.

Measurement: Read Absorbance at 517 nm (

).

Calculation:
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Validation: Compare

against Ascorbic Acid (Standard).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b055739?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055739?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

